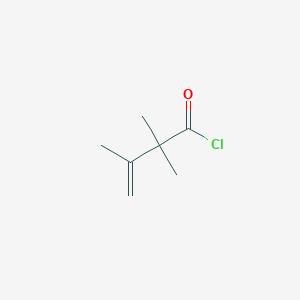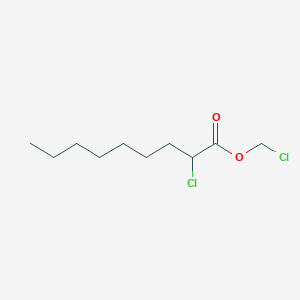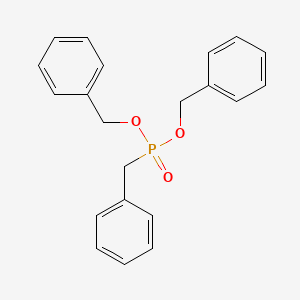
Phosphonic acid, (phenylmethyl)-, bis(phenylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (phenylmethyl)-, bis(phenylmethyl) ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is part of the phosphonate family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, (phenylmethyl)-, bis(phenylmethyl) ester can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with triethyl phosphite, followed by hydrolysis to yield the desired ester. The reaction typically requires an inert atmosphere and a catalyst such as palladium to facilitate the process .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (phenylmethyl)-, bis(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into phosphine derivatives.
Substitution: The ester can undergo nucleophilic substitution reactions, where the phenylmethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acid esters.
Applications De Recherche Scientifique
Phosphonic acid, (phenylmethyl)-, bis(phenylmethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, (phenylmethyl)-, bis(phenylmethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves the formation of covalent bonds with the enzyme’s active site residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Phosphonic acid, bis(1-methylethyl) ester
- Diethyl benzylphosphonate
Uniqueness
Phosphonic acid, (phenylmethyl)-, bis(phenylmethyl) ester is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
82180-48-1 |
|---|---|
Formule moléculaire |
C21H21O3P |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
[benzyl(phenylmethoxy)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C21H21O3P/c22-25(18-21-14-8-3-9-15-21,23-16-19-10-4-1-5-11-19)24-17-20-12-6-2-7-13-20/h1-15H,16-18H2 |
Clé InChI |
AIKSJFSVTFXWCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COP(=O)(CC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


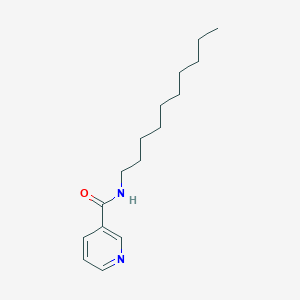

![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
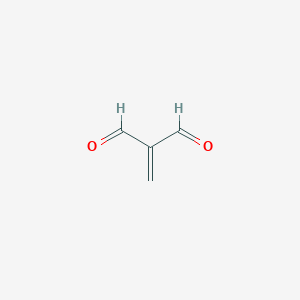
![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)



